molecular formula C15H17NO2 B14208397 Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate CAS No. 828254-28-0

Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate

Cat. No.: B14208397
CAS No.: 828254-28-0
M. Wt: 243.30 g/mol
InChI Key: KEBNEOMNGOBJNT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of pentenoate, featuring a cyano group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate can be synthesized through a multi-step organic synthesis process. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methyl-5-phenylpent-4-enal in the presence of a base such as piperidine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3,3-diphenylacrylate: Similar in structure but with two phenyl groups.

    Ethyl 2-methyl-4-pentenoate: Similar backbone but lacks the cyano and phenyl groups.

Properties

CAS No.

828254-28-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14(11-16)12(2)9-10-13-7-5-4-6-8-13/h4-10,12,14H,3H2,1-2H3

InChI Key

KEBNEOMNGOBJNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C)C=CC1=CC=CC=C1

Origin of Product

United States

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